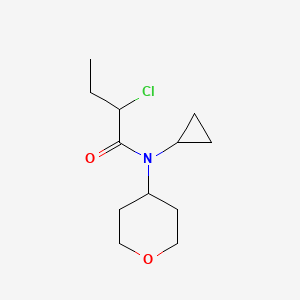
4-(Difluoromethoxy)cyclohexan-1-amine
Vue d'ensemble
Description
“4-(Difluoromethoxy)cyclohexan-1-amine” is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . It is also known as DF-MCX or SR-11. This compound is in liquid form .
Synthesis Analysis
There is a patent that describes a process to produce a (1r,4r)-4-substituted cyclohexane-1-amine, which could potentially be applied to the synthesis of "4-(Difluoromethoxy)cyclohexan-1-amine" . The process involves using a single transaminase biocatalyst in whole-cell, soluble, or immobilized form in the presence of an amine acceptor .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)cyclohexan-1-amine” consists of a cyclohexane ring with an amine group (-NH2) attached to one carbon and a difluoromethoxy group (-OCHF2) attached to another carbon .Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)cyclohexan-1-amine” is a liquid at room temperature . It has a molecular weight of 165.18 g/mol .Applications De Recherche Scientifique
Carbene-Catalyzed α-Carbon Amination
An innovative approach involves the carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents, leading to optically enriched dihydroquinoxalines. These compounds are significant due to their presence in natural products and synthetic bioactive molecules, highlighting the utility of cyclohexan-1-amine derivatives in synthesizing complex structures (Ruoyan Huang et al., 2019).
Transfer Hydrogenation
Another application is seen in the Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, employing cyclohexa-1,4-dienes as dihydrogen surrogates. This method presents an alternative to traditional Hantzsch dihydropyridines, enabling the transfer hydrogenation of structurally diverse alkenes (I. Chatterjee & M. Oestreich, 2016).
Amination in Supercritical Ammonia
The amination of 1,4-cyclohexanediol in supercritical ammonia, facilitated by an unsupported cobalt catalyst, is a pivotal study. This process yields 4-aminocyclohexanol and 1,4-diaminocyclohexane with high selectivity, offering an economically viable method for synthesizing these amines (A. Fischer et al., 1999).
Cyclohexyne Intermediates
Research on cyclohexenyl iodonium salts has elucidated the elimination-addition mechanism for nucleophilic substitution, generating cyclohexyne intermediates. This mechanism allows for regioselective addition reactions, opening pathways for synthesizing various functionalized compounds (Morifumi Fujita et al., 2004).
Hydrogen Bonding in Radical Reactions
A kinetic study on the effects of solvent hydrogen bonding in H-atom abstraction reactions by the cumyloxyl radical has shed light on the influence of solvent interactions on reaction rates and selectivity. This research is crucial for understanding the role of solvents in radical chemistry (M. Bietti & M. Salamone, 2010).
Safety and Hazards
The safety information available indicates that “4-(Difluoromethoxy)cyclohexan-1-amine” is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements H227 and H314 suggest that it is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), and wearing protective gloves and eye/face protection (P280) .
Propriétés
IUPAC Name |
4-(difluoromethoxy)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDIKHIOPBBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)cyclohexan-1-amine | |
CAS RN |
1403864-40-3 | |
| Record name | rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















